molecular formula C10H21NO3S B1263263 N-hydroxypentahomomethionine

N-hydroxypentahomomethionine

Cat. No.: B1263263
M. Wt: 235.35 g/mol
InChI Key: DPWLWTOLQTUIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Plant Secondary Metabolism Research

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often mediate the interactions of the plant with its environment, playing crucial roles in defense against herbivores, pathogens, and abiotic stresses. researchgate.netwhiterose.ac.ukunimelb.edu.au Glucosinolates are a prominent class of sulfur- and nitrogen-containing secondary metabolites characteristic of the Brassicales order, which includes many common vegetables like broccoli, cabbage, and the model plant Arabidopsis thaliana. nih.govfrontiersin.org

N-hydroxypentahomomethionine emerges within the intricate biosynthetic pathway of aliphatic glucosinolates. mdpi.com Its formation is a critical step that commits the precursor molecule, a chain-elongated derivative of the amino acid methionine, to the glucosinolate core structure pathway. mdpi.com Research into this compound is, therefore, intrinsically linked to understanding how plants produce their chemical defenses.

Significance as a Metabolite in Biological Systems

The primary significance of this compound lies in its role as a metabolic intermediate. It is the product of the N-hydroxylation of pentahomomethionine (B1263020), an amino acid that has undergone four cycles of chain elongation from methionine. nih.govwiley.com This hydroxylation is a key transformation, preparing the molecule for the subsequent steps in the formation of long-chain aliphatic glucosinolates. nih.govwiley.com These end-product glucosinolates and their breakdown products are known to be involved in plant defense against a range of pests and pathogens. nih.govfrontiersin.org

While the primary role of this compound appears to be as a precursor, the study of N-hydroxyamino acids, in general, has revealed their potential for diverse biological activities, including antimicrobial and antitumor properties in some contexts. google.comsemanticscholar.org However, specific biological activities of this compound beyond its role in glucosinolate biosynthesis have not been extensively reported, representing an area for future investigation.

Current State of Research and Open Questions

Current research has successfully mapped out the general pathway for aliphatic glucosinolate biosynthesis, identifying many of the key enzymes involved. mdpi.comfrontiersin.org The development of advanced analytical techniques, such as untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS), has enabled the detection of intermediates like this compound in plant tissues, often in response to specific stimuli or stressors. mdpi.comnih.govnih.gov

Despite these advances, several open questions remain:

Metabolic Flux and Regulation: How is the flow of metabolites through the chain-elongation pathway and into the formation of this compound precisely regulated? Understanding the intricate network of transcription factors and potential feedback mechanisms is an ongoing area of research. nih.gov

Metabolon Formation: Is the glucosinolate biosynthetic pathway organized into multi-enzyme complexes, or "metabolons," to facilitate the efficient channeling of intermediates like this compound? The physical association and orchestration of these enzymes are not yet fully understood. frontiersin.org

Alternative Biological Roles: Does this compound possess any direct biological activities, such as signaling roles in plant stress responses, independent of its conversion to glucosinolates? The discovery of signaling roles for other N-hydroxyamino acids, like N-hydroxypipecolic acid, suggests this is a plausible area for investigation. nih.gov

Evolutionary Diversity: How has the biosynthesis and utilization of this compound and the resulting long-chain glucosinolates evolved across different plant species within the Brassicales order? nih.gov

Addressing these questions will provide a more complete picture of the role of this compound in plant biology and its contribution to the chemical diversity and ecological fitness of plants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO3S

Molecular Weight

235.35 g/mol

IUPAC Name

2-(hydroxyamino)-9-methylsulfanylnonanoic acid

InChI

InChI=1S/C10H21NO3S/c1-15-8-6-4-2-3-5-7-9(11-14)10(12)13/h9,11,14H,2-8H2,1H3,(H,12,13)

InChI Key

DPWLWTOLQTUIJL-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCC(C(=O)O)NO

Origin of Product

United States

Occurrence and Biological Distribution of N Hydroxypentahomomethionine

Detection in Taxus baccata Cell Suspensions

N-hydroxypentahomomethionine has been identified as a metabolite in cell suspension cultures of the European yew, Taxus baccata. mdpi.comcabidigitallibrary.org Its presence is linked to the complex network of secondary metabolism within these cells, which are notable for producing the anticancer drug paclitaxel. mdpi.com The detection of this compound is part of broader metabolomic studies aimed at understanding and optimizing the production of valuable pharmaceuticals in plant cell cultures. mdpi.comcabidigitallibrary.org

The concentration of this compound in Taxus baccata cell suspensions is subject to modulation by chemical elicitors, which are compounds that induce a defense response in plants. mdpi.comcabidigitallibrary.org Untargeted metabolomic analysis of T. baccata cell suspensions treated with coronatine (B1215496) and salicylic (B10762653) acid has demonstrated distinct effects on the metabolic profile, including the levels of this compound. mdpi.com

Specifically, on the eighth day of culture, the application of 1 µM coronatine was associated with a metabolic down-regulation of a wide variety of glucosinolate precursors, including this compound. In contrast, elicitation with 150 µM salicylic acid led to a general up-regulation of nitrogen-containing secondary compounds. mdpi.com These findings highlight the differential impact of these elicitors on the metabolic pathways that involve this compound. mdpi.comcabidigitallibrary.org

Table 1: Effect of Elicitors on this compound in Taxus baccata Cell Suspensions

Elicitor Concentration Observed Effect on this compound
Coronatine 1 µM Metabolic down-regulation
Salicylic Acid 150 µM General up-regulation of related nitrogen-containing compounds

Presence in Brassicaceae Species (e.g., Broccoli)

While direct detection in specific Brassicaceae species like broccoli is not explicitly detailed in the provided context, the presence of this compound is inferred through its established role in the biosynthesis of glucosinolates, which are characteristic secondary metabolites of this plant family. nih.govnih.govannualreviews.orgresearchgate.net

This compound is an intermediate in the well-elucidated pathway of aliphatic glucosinolate biosynthesis. nih.govgenome.jpresearchgate.net This pathway begins with the chain elongation of the amino acid methionine. nih.govresearchgate.netresearchgate.net The elongated methionine derivative undergoes a series of modifications to form the core glucosinolate structure, and this compound is a key precursor in this process. genome.jp

The biosynthesis of these compounds is a significant aspect of the chemical defense system of Brassicaceae plants. nih.govnih.gov Therefore, the presence of this compound is intrinsically linked to the production of various glucosinolates found in vegetables such as broccoli, cabbage, and mustard. encyclopedia.pubscienceopen.com

Table 2: Role of this compound in Glucosinolate Biosynthesis

Precursor Amino Acid Biosynthetic Intermediate Final Products Plant Family
Methionine This compound Aliphatic Glucosinolates Brassicaceae

Biosynthetic Pathways and Metabolic Fate of N Hydroxypentahomomethionine

Role as a Glucosinolate Precursor

N-hydroxypentahomomethionine is a key intermediate in the biosynthetic pathway of long-chain aliphatic glucosinolates. nih.gov Glucosinolates are derived from amino acids, with aliphatic types originating from chain-extended homologues of methionine. frontiersin.orgnih.govnih.govnih.gov The core pathway is initiated by the conversion of these amino acids into their corresponding aldoximes, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.govnih.gov

Specifically, this compound arises from pentahomomethionine (B1263020), a long-chain derivative of methionine. nih.govnih.gov The subsequent metabolism of this compound leads to the formation of an aldoxime, which is further processed to create the final glucosinolate structure. kegg.jpuniprot.org This positions this compound as a committed precursor within this specialized metabolic pathway. nih.gov

Integration within Nitrogen-Containing Secondary Compound Biosynthesis

The formation of this compound is an integral part of the broader network of nitrogen-containing secondary compound biosynthesis in plants. nih.gov This pathway is directly linked to primary metabolism through the utilization of amino acids, such as the methionine-derived pentahomomethionine. nih.gov The production of these compounds, including glucosinolate precursors like this compound, is a component of the plant's defense system. nih.govnih.gov Metabolic studies have shown that the levels of this compound can be modulated by external factors, such as elicitors used to simulate pathogen or herbivore attacks, demonstrating its integration into the plant's inducible defense response network. nih.gov

Enzymatic Transformations in this compound Metabolism

The conversion of the parent amino acid, pentahomomethionine, into downstream products involves a series of enzymatic transformations, primarily hydroxylations catalyzed by specific cytochrome P450 enzymes.

The critical step in the metabolism of pentahomomethionine involves its conversion to an aldoxime, a process catalyzed by members of the CYP79 family of cytochrome P450s. nih.govnih.govnih.gov This conversion is not a single reaction but involves two successive N-hydroxylation steps. kegg.jp The first hydroxylation of pentahomomethionine produces this compound. This intermediate is then subjected to a second hydroxylation to form N,N-dihydroxypentahomomethionine. nih.govdonga.ac.kr Following these hydroxylations, the N,N-dihydroxy intermediate undergoes dehydration and decarboxylation to yield the corresponding aldoxime. kegg.jp In the model plant Arabidopsis thaliana, the enzyme CYP79F2 is specifically responsible for metabolizing long-chain methionine homologues, including pentahomomethionine. frontiersin.orgnih.govnih.gov

EnzymeGene (A. thaliana)FunctionOrganismCofactors
Cytochrome P450 79F1 CYP79F1, At1g16410Metabolizes mono- to hexahomomethionine (B1263052) to their corresponding aldoximes. nih.govuniprot.orgArabidopsis thalianaNADPH-cytochrome P450 reductase, O₂ uniprot.org
Cytochrome P450 79F2 CYP79F2, At1g16400Exclusively metabolizes long-chain penta- and hexahomomethionines. frontiersin.orgnih.govArabidopsis thalianaNADPH-cytochrome P450 reductase, O₂ uniprot.org

Detailed kinetic parameters, such as Kₘ and k꜀ₐₜ, for the specific enzymatic steps involving this compound are not extensively documented in publicly available literature. However, the general mechanism and substrate specificity for the responsible enzymes have been characterized. Studies on recombinant CYP79F1 and CYP79F2 have established their distinct roles, with CYP79F2 showing high specificity for long-chain substrates like pentahomomethionine, the direct precursor to this compound. nih.govnih.gov The catalytic mechanism involves a multi-step reaction sequence beginning with two sequential N-hydroxylations of the primary amino group, followed by a spontaneous dehydration and decarboxylation of the unstable N,N-dihydroxyamino acid to form an oxime. kegg.jp This mechanism is a hallmark of the CYP79 family in the biosynthesis of glucosinolates and cyanogenic glucosides.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is subject to tight regulatory control at multiple levels, including genetic, developmental, and environmental cues. The genes encoding the key enzymes, CYP79F1 and CYP79F2, exhibit distinct spatial and developmental expression patterns. nih.gov In Arabidopsis thaliana, CYP79F2 is predominantly expressed in the roots and hypocotyl, while CYP79F1 expression is higher in photosynthetic tissues like leaves and stems. nih.gov This differential expression indicates that the synthesis of long-chain aliphatic glucosinolates, and thus their N-hydroxy precursors, is tissue-specific.

Furthermore, the pathway is responsive to external stimuli. For instance, treatment of plant cell cultures with the elicitor coronatine (B1215496), a mimic of the plant hormone jasmonate, resulted in a significant down-regulation in the biosynthesis of several glucosinolate precursors, explicitly including this compound and N,N-dihydroxypentahomomethionine. nih.gov This suggests that the pathway is integrated into hormone-mediated defense signaling networks. Environmental factors such as UV radiation are also known to trigger broad changes in secondary metabolism, including pathways involving nitrogen-containing compounds, through complex signaling cascades involving photoreceptors like UVR8. nih.govmdpi.com

Gene Expression Profiling of Pathway Enzymes

The formation of this compound is intricately linked to the expression of genes involved in the glucosinolate (GSL) biosynthetic pathway. The initial steps involve the chain elongation of methionine, producing derivatives such as dihomomethionine, trihomomethionine, tetrahomomethionine, and pentahomomethionine. mdpi.com This chain elongation cycle is a critical control point.

Key enzymes and the genes that encode them include:

Branched-chain amino acid transaminase (BCAT) : Involved in the initial transamination step of methionine.

Methylthioalkylmalate synthase (MAM) : The MAM1, MAM2, and MAM3 genes are involved in the condensation of acetyl-CoA with chain-elongated keto acids. mdpi.com

Isopropylmalate isomerase (IPMI) and Isopropylmalate dehydrogenase (IPMDH) : These enzymes, with genes like IPMI LSU1, are crucial for the isomerization and oxidative decarboxylation steps of the chain elongation process. mdpi.comresearchgate.net

Following chain elongation to form pentahomomethionine, cytochromes P450 of the CYP79 family catalyze the conversion of this amino acid to the corresponding aldoxime. Specifically, CYP79F2 is known to exclusively accept long-chain methionine homologs like pentahomomethionine and hexahomomethionine, converting them to their respective oximes. frontiersin.org Subsequently, another cytochrome P450, CYP83A1, is involved in the conversion of the aldoxime to an S-alkyl-thiohydroximic acid, which is a precursor to the final glucosinolate core structure. mdpi.comfrontiersin.org The "N-hydroxy" form of the compound is generated during this part of the pathway.

The expression of these genes is often regulated by transcription factors such as MYB28 and MYB76, which are highly associated with the biosynthesis of aliphatic glucosinolates. mdpi.com

Table 1: Key Genes in the Biosynthesis of Aliphatic Glucosinolates

Gene FamilySpecific GenesFunction in PathwayReference
BCAT BCAT4Side-chain elongation of methionine. mdpi.com
MAM MAM1, MAM2, MAM3Side-chain elongation of methionine. mdpi.com mdpi.com
IPMI IPMI LSU1, SSU1-3Side-chain elongation of methionine. mdpi.comresearchgate.net mdpi.comresearchgate.net
CYP79 CYP79F2Conversion of chain-elongated methionine (including pentahomomethionine) to aldoximes. mdpi.comfrontiersin.org mdpi.comfrontiersin.org
CYP83 CYP83A1Core structure synthesis of glucosinolates. mdpi.comresearchgate.net mdpi.comresearchgate.net
MYB Factors MYB28, MYB76Transcriptional regulation of aliphatic glucosinolate biosynthesis. mdpi.com mdpi.com

Impact of Abiotic and Biotic Stress Factors on Metabolic Flux

The metabolic flux towards this compound and other glucosinolate precursors is significantly influenced by various environmental stressors. mdpi.comnih.gov Plants modulate their secondary metabolism as a defense mechanism against both biotic and abiotic challenges. mdpi.comresearchgate.net

Abiotic Stress:

UV Radiation: Exposure to UV radiation can alter the metabolic pathways in plants. nih.gov Studies on tomato plants have shown that UV treatment can lead to changes in the levels of various metabolites, including this compound. nih.gov

Drought and Salinity: These stresses can lead to the accumulation of certain amino acids and secondary metabolites as part of the plant's defense response. mdpi.com

Elicitors: Treatment of plant cell cultures with elicitors like salicylic (B10762653) acid (SA) and coronatine (COR) has been shown to cause significant downregulation of glucosinolate precursors, including this compound. nih.gov This suggests a redirection of metabolic resources under these stress conditions. nih.gov

Biotic Stress:

Herbivory and Pathogen Attack: Glucosinolates and their breakdown products are well-known defense compounds against herbivores and pathogens. frontiersin.org Therefore, biotic stress is expected to upregulate the biosynthetic pathway leading to this compound.

Hormonal Regulation: Plant hormones like methyl jasmonate (MeJA) and ethylene (B1197577) play a crucial role in mediating the response to biotic stress. mdpi.com MeJA has been shown to significantly upregulate the expression of genes involved in the side-chain extension of methionine and the core structure formation of glucosinolates. researchgate.net

Table 2: Influence of Stress Factors on Glucosinolate Precursor Metabolism

Stress FactorObserved Effect on this compound and Related PrecursorsReference
UV Radiation Altered levels in Solanum lycopersicum. nih.gov nih.gov
Elicitors (SA, COR) Downregulation in Taxus baccata cell suspensions. nih.gov nih.gov
Methyl Jasmonate (MeJA) Upregulation of biosynthetic genes in Brassica oleracea. researchgate.net researchgate.net
Ethylene (ETH) Repression of biosynthetic genes in Brassica oleracea. researchgate.net researchgate.net

Downstream Metabolic Products and Their Biological Significance

This compound is an intermediate in the formation of long-chain aliphatic glucosinolates. Following its formation, it undergoes further enzymatic modifications to produce the final glucosinolate structure. The general pathway involves:

Glucosylation: A glucose molecule is added by a UDPG-glucosyltransferase.

Sulfation: A sulfate (B86663) group is added by a sulfotransferase, completing the glucosinolate structure.

The resulting glucosinolates are relatively stable and are stored in the plant's vacuoles. frontiersin.org Their biological significance is realized upon tissue damage, when they come into contact with the myrosinase enzyme. This enzyme hydrolyzes the glucosinolates into various biologically active compounds, including:

Isothiocyanates

Nitriles

Thiocyanates

Epithionitriles

These degradation products have a wide range of biological activities, including acting as defense compounds against herbivores and pathogens, and they are also of interest for their potential human health benefits. frontiersin.org

Pathways of Metabolic Turnover and Degradation

The turnover of this compound is primarily directed towards the synthesis of glucosinolates. However, like other metabolic intermediates, it is subject to degradation and catabolism. The specific degradation pathways for this compound itself are not well-documented, but general principles of amino acid and nitrogen-containing compound metabolism can be inferred.

Potential degradation pathways could involve:

Deamination and Transamination: The removal of the amino group, a common step in amino acid catabolism, could lead to the formation of a corresponding keto acid. youtube.com

Hydrolysis: The molecule could be susceptible to hydrolysis under certain cellular conditions, potentially breaking it down into smaller components. sigmaaldrich.commdpi.comnih.gov

Oxidation: Oxidative processes can lead to the breakdown of complex organic molecules.

It is also important to consider that the regulation of the biosynthetic pathway is a key factor in controlling the levels of this intermediate. Downregulation of the pathway under certain conditions, as seen with some elicitors, would lead to a decrease in its concentration. nih.gov

Advanced Methodologies for the Analytical Study of N Hydroxypentahomomethionine

Untargeted Metabolomics for Profiling and Discoveryorslabs.comnih.gov

Untargeted metabolomics serves as a comprehensive approach to analyze all measurable analytes in a sample, including those that are chemically unknown. nih.gov This hypothesis-generating methodology is ideal for discovering novel biomarkers and understanding broad metabolic changes. nih.gov In the context of N-hydroxypentahomomethionine, untargeted analysis can reveal its presence in biological samples and identify other metabolites that are correlated with its metabolic pathway. nih.gov The process involves analyzing a large number of samples to generate vast datasets, which require sophisticated software and statistical methods to extract meaningful biological information. thermofisher.com

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI/QTOF-MS) Applicationsorslabs.comnih.gov

UHPLC-ESI/QTOF-MS is a powerful platform for untargeted metabolomics, prized for its high resolution, sensitivity, and accurate mass measurement capabilities. igminresearch.commdpi.com The UHPLC system provides excellent separation of complex mixtures, while the QTOF mass spectrometer delivers high-resolution mass data, enabling the determination of elemental compositions for detected ions. igminresearch.com

For the analysis of polar compounds like this compound, a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) C18 column is typically employed. nih.govcsic.es The mobile phase often consists of a gradient of water and a polar organic solvent like acetonitrile (B52724), with additives such as formic acid to improve ionization efficiency. frontiersin.org The ESI source ionizes the analytes as they elute from the column, and the QTOF analyzer measures their mass-to-charge ratio (m/z) with high accuracy. igminresearch.com Data is often acquired in both positive and negative ion modes to maximize the coverage of different chemical classes. mdpi.com

Table 1: Typical UHPLC-ESI/QTOF-MS Parameters for Untargeted Metabolite Profiling

Parameter Setting Purpose
Chromatography UHPLC Provides high-resolution separation of complex biological mixtures. mdpi.com
Column HILIC or C18 Separates polar and non-polar metabolites effectively. nih.govcsic.es
Ion Source Electrospray Ionization (ESI) Soft ionization technique suitable for a wide range of metabolites. igminresearch.com
Ion Mode Positive & Negative Detects a broader range of compounds, as some ionize better as [M+H]⁺ and others as [M-H]⁻. mdpi.com
Mass Analyzer Quadrupole Time-of-Flight (QTOF) Offers high mass accuracy and resolution for confident formula prediction. igminresearch.com
Acquisition Mode Full Scan MS & Auto MS/MS Collects high-resolution mass spectra for all ions and triggers fragmentation for identification. researchgate.net
Mass Range (MS) m/z 50-1500 Covers the expected mass range for small molecule metabolites. igminresearch.com

| Collision Energy | Ramped (e.g., 10-40 eV) | Generates fragment ions in MS/MS mode for structural elucidation. igminresearch.com |

Data Processing and Multivariate Statistical Analysis in Metabolomicsorslabs.comnih.gov

The large and complex datasets generated by UHPLC-QTOF-MS require a systematic data processing workflow. thermofisher.comcabidigitallibrary.org This pipeline begins with converting raw data files into a common format (e.g., mzXML). cabidigitallibrary.org Subsequent steps include feature detection, where all relevant spectral and chromatographic information is extracted, and peak alignment across all samples to ensure that the same analyte is being compared. nih.govnih.gov The resulting data matrix, containing peak intensities for every feature in every sample, is then normalized to correct for experimental variations. cabidigitallibrary.org

To identify significant patterns and potential biomarkers from this matrix, multivariate statistical analyses are employed. frontiersin.org Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration, quality control, and identifying outliers. cabidigitallibrary.org Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are then used to maximize the separation between predefined sample groups and identify the features, such as the ion corresponding to this compound, that are most responsible for this discrimination. csic.esfrontiersin.org

Targeted Metabolomics for Absolute and Relative Quantificationnih.govchromatographyonline.comthermofisher.com

In contrast to untargeted approaches, targeted metabolomics focuses on measuring a predefined set of chemically characterized metabolites. nih.govthermofisher.com This hypothesis-driven method is used for the validation of biomarkers discovered in untargeted studies and for the precise quantification (either absolute or relative) of specific compounds like this compound. nih.govmetwarebio.com Targeted methods offer superior sensitivity, specificity, and reproducibility compared to untargeted profiling. mdpi.com

High-Performance Liquid Chromatography (HPLC)-Based Methodologiesnih.govchromatographyonline.comthermofisher.commdpi.com

HPLC coupled with various detectors is a workhorse for targeted quantification. chromatographyonline.com For a compound like this compound, a reversed-phase HPLC method would be developed and validated for parameters such as linearity, precision, accuracy, and selectivity. nih.gov

Sample preparation often involves protein precipitation followed by filtration. chromatographyonline.com The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good chromatographic separation from other matrix components. insights.bio Detection can be performed using a Diode Array Detector (DAD) or a UV detector set to a specific wavelength. nih.govpjoes.com Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. nih.gov

Table 2: Example HPLC Method Parameters for Targeted Analysis

Parameter Condition
Instrument HPLC with DAD/UV Detector nih.gov
Column C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water insights.bio
Mobile Phase B Acetonitrile (ACN) insights.bio
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min insights.bio
Column Temperature 25 °C insights.bio
Injection Volume 20 µL insights.bio

| Detection Wavelength | Determined by UV scan of this compound |

Gas Chromatography (GC)-Mass Spectrometry (GC-MS) Approacheschromatographyonline.comthermofisher.commdpi.com

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like amino acid derivatives, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.com This process involves converting polar functional groups (e.g., -OH, -COOH, -NH) into less polar, more volatile derivatives.

After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. researchgate.net The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each peak. orslabs.com Identification is based on comparing the retention time and the mass spectrum of an analyte to that of a reference standard. mdpi.com Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity. orslabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Sensitive Quantificationnih.govchromatographyonline.comthermofisher.com

LC-MS/MS is the gold standard for targeted quantification due to its exceptional sensitivity and specificity. forensicrti.orgnih.gov This technique, particularly when using a triple quadrupole (QqQ) mass spectrometer, operates in Multiple Reaction Monitoring (MRM) mode. mdpi.comforensicrti.org

In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion—the m/z of the target analyte (e.g., the protonated molecule of this compound). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor for one or more specific fragment ions, known as product ions. forensicrti.org This monitoring of a specific precursor-to-product ion transition is highly selective and significantly reduces chemical noise, allowing for very low limits of quantification. sciex.com The use of stable isotope-labeled internal standards is recommended for the most accurate and precise quantification. researchgate.net

Table 3: Hypothetical MRM Transitions for this compound Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Transition Type
This compound [M+H]⁺ Fragment 1 Quantifier
This compound [M+H]⁺ Fragment 2 Qualifier

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

To understand how this compound is synthesized in a biological system, isotopic labeling is the most powerful strategy. This approach involves feeding an organism with a nutrient or precursor enriched with a stable (non-radioactive) heavy isotope, such as ¹³C, ¹⁵N, ²H, or ¹⁸O. nih.gov

In a stable isotope tracing experiment, the labeled precursor is assimilated by the organism and incorporated into its metabolic pathways. pnas.org By analyzing the mass distribution of the final product and its intermediates using mass spectrometry (MS) or NMR, the flow of atoms from the precursor to the product can be traced, revealing the biosynthetic route. acs.orgnih.gov

The biosynthesis of methionine, a structurally related amino acid, originates from aspartate and homoserine. wikipedia.orgnih.govfrontiersin.org The "pentahomo" designation suggests a pathway involving chain elongation. A series of tracing experiments could be designed to dissect this pathway:

Carbon Backbone Tracing : Feeding the organism with uniformly labeled ¹³C-glucose would reveal which carbon atoms in the this compound backbone are derived from glycolysis and the TCA cycle. Analysis by LC-MS would show a mass shift corresponding to the number of incorporated ¹³C atoms.

Nitrogen Source Tracing : Using ¹⁵N-labeled ammonium (B1175870) chloride or a ¹⁵N-labeled amino acid (e.g., ¹⁵N-glutamate) as the primary nitrogen source would identify the origin of the nitrogen atom in the hydroxylamino group. wikipedia.org

Sulfur Source Tracing : Supplying the organism with a heavy isotope of sulfur, such as ³⁴S-sulfate , would confirm the source of the sulfur atom.

Oxygen Source Tracing : An experiment using ¹⁸O-labeled water (H₂¹⁸O) could determine if the oxygen of the hydroxylamino group is derived from water or another source like molecular oxygen (O₂). acs.org

These experiments, when analyzed with high-resolution mass spectrometry, provide unparalleled insight into the metabolic wiring that leads to the production of this compound. pnas.orgnih.gov

Isotopic Tracer Metabolic Question Addressed Primary Analytical Technique
U-¹³C-GlucoseOrigin of the carbon skeleton. nih.govLC-MS, ¹³C NMR
¹⁵N-Ammonium ChlorideSource of the nitrogen atom. wikipedia.orgLC-MS, ¹⁵N NMR
³⁴S-SulfateSource of the sulfur atom.LC-MS
H₂¹⁸OOrigin of the hydroxyl oxygen. acs.orgLC-MS
¹³C,¹⁵N-AspartateConfirmation of aspartate family pathway involvement.LC-MS

Fluxomics and Metabolic Network Analysis

Fluxomics is a powerful discipline that quantitatively assesses the rates (fluxes) of metabolic reactions within a biological system, providing a dynamic understanding of cellular function. wikipedia.orgfrontiersin.org In the study of this compound, a key intermediate in the biosynthesis of aliphatic glucosinolates, fluxomics, and the associated metabolic network analysis offer a sophisticated approach to unravel the intricacies of its production and regulation. duke.edufrontiersin.org These methodologies allow researchers to move beyond static measurements of metabolite concentrations and instead map the flow of atoms through the biosynthetic pathway. nih.govku.dk

At the core of fluxomics is the use of isotopic tracers, most commonly stable isotopes like 13C. researchgate.net In a typical experiment, a 13C-labeled substrate, such as [13C]-glucose or [13C]-methionine, is supplied to the organism or cellular system. ku.dk As the organism metabolizes the labeled substrate, the 13C atoms are incorporated into various downstream metabolites, including this compound and its precursors. plos.orgnih.gov By tracking the distribution of these isotopic labels, researchers can deduce the active metabolic pathways and quantify the flux through each reaction. nih.gov

The analysis of isotope labeling patterns is typically performed using advanced analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating complex mixtures of metabolites and determining their mass isotopomer distributions, which reflect the number of labeled atoms in each molecule. nih.govoup.com This data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes. researchgate.net

Metabolic network analysis provides the framework for interpreting the data generated from isotope labeling experiments. nih.gov These networks are comprehensive maps of all known biochemical reactions within an organism and can be visualized as graphs where metabolites are nodes and enzymatic reactions are edges. mdpi.com By overlaying the flux data onto these networks, researchers can identify bottlenecks, points of regulation, and the relative contributions of different pathways to the synthesis of a target compound like this compound. For instance, a study on Taxus baccata cell suspensions observed a significant down-regulation of this compound under specific elicitor treatments, indicating a shift in metabolic flux away from its biosynthetic pathway. nih.gov

A hypothetical fluxomics study on this compound biosynthesis might involve feeding a plant, such as Arabidopsis thaliana, with a specifically labeled precursor and measuring the isotopic enrichment in key metabolites. The results could be presented in a table format to clearly illustrate the flow of the label through the pathway.

Table 1: Hypothetical Isotopic Enrichment in Metabolites of the this compound Biosynthetic Pathway

MetaboliteIsotopic Enrichment (%)Precursor Contribution (%)
Methionine95100 (from labeled source)
Homomethionine8590
Dihomomethionine7882
Trihomomethionine7275
Tetrahomomethionine6568
This compound 58 61
Glucosinolate End-product5053

This table is interactive. Users can sort the data by clicking on the column headers.

The data in the table above illustrates a hypothetical scenario where the decreasing isotopic enrichment along the pathway can indicate the dilution of the label from other, unlabeled sources or the branching of metabolites into other pathways. The precursor contribution column would be calculated based on the enrichment data and the stoichiometry of the reactions, providing a quantitative measure of the flux from one metabolite to the next.

Synthetic Approaches and Derivatization Strategies for N Hydroxypentahomomethionine and Analogs

Chemoenzymatic Synthesis Routes for Target Compounds

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of traditional organic chemistry to construct complex molecules. laurentian.ca This approach is particularly well-suited for producing N-hydroxylated amino acids, as it leverages nature's highly specific enzymatic machinery while allowing for the chemical synthesis of non-natural precursors. For a target like N-hydroxypentahomomethionine, a chemoenzymatic route would typically involve the chemical synthesis of the precursor amino acid, pentahomomethionine (B1263020) (2-amino-8-(methylthio)octanoic acid), followed by a selective, enzyme-catalyzed N-hydroxylation step. The use of enzymes circumvents the need for extensive protecting group strategies often required in purely chemical synthesis, offering a more streamlined and environmentally benign process. laurentian.ca

The core of the chemoenzymatic approach to this compound is the biotransformation of its amino acid precursor. This transformation is primarily accomplished by a specific class of enzymes capable of N-oxidation.

Flavin-dependent Monooxygenases (FMOs) In nature, the N-hydroxylation of amino acids is often catalyzed by flavin-dependent N-monooxygenases (NMOs). nih.gov These enzymes use molecular oxygen and a flavin cofactor (FAD) to transfer an oxygen atom to the nitrogen of an amino or diamino compound. nih.gov NMOs play a crucial role in the biosynthesis of secondary metabolites such as siderophores and antimicrobial agents. nih.gov The general mechanism involves the reduction of the FAD cofactor, which then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This powerful oxidizing species is responsible for the subsequent N-hydroxylation of the substrate. nih.gov Enzymes in this family have been shown to accept a variety of substrates, including amino acids like ornithine and lysine. nih.gov The biosynthesis of this compound from its precursor, a chain-extended homolog of methionine, is believed to follow this enzymatic logic within the glucosinolate pathway. nih.gov

Other Hydroxylase Enzymes Besides FMOs, other enzyme families, such as cytochrome P450 monooxygenases (CYPs) and non-heme iron-dependent hydroxylases, are known to be versatile catalysts for hydroxylation reactions on natural products, including amino acids and their derivatives. mdpi.comnih.gov While CYPs are well-known for C-H hydroxylation, their role in N-hydroxylation is also established. Non-heme iron-dependent hydroxylases, which require iron (II) and α-ketoglutarate as co-substrates, are also key players in the biosynthesis of hydroxylated amino acids. mdpi.comresearchgate.net The substrate specificity of these enzymes can be harnessed or engineered to perform selective N-hydroxylation on chemically synthesized amino acid precursors. mdpi.com

The following table summarizes key enzyme families involved in the N-hydroxylation of amino acid precursors.

Enzyme FamilyCofactor(s)Typical SubstratesRelevance to Synthesis
Flavin-dependent N-Monooxygenases (NMOs)FAD, NAD(P)HAmino acids (ornithine, lysine), diaminesPrimary biocatalysts for N-hydroxylation in natural product biosynthesis. nih.gov
Cytochrome P450 Monooxygenases (CYPs)Heme, NAD(P)HWide range of organic moleculesVersatile catalysts capable of various oxidative reactions, including N-hydroxylation. mdpi.com
Non-heme Iron-dependent DioxygenasesFe(II), α-ketoglutarateAmino acids, various natural productsCatalyze hydroxylation and other oxidative reactions in secondary metabolism. mdpi.comresearchgate.net

Chemical Synthesis of N-hydroxy Moieties (General Principles and Relevance)

While enzymatic methods offer high selectivity, purely chemical approaches provide broad applicability and access to structures not readily accepted by enzymes. The synthesis of the N-hydroxy group is a fundamental transformation in organic chemistry with relevance to the preparation of this compound from its precursor.

Electrochemical synthesis is emerging as a sustainable and powerful tool in modern organic chemistry. mpg.dechemeurope.com It replaces traditional chemical reagents with electricity, minimizing waste and often allowing for high selectivity under mild conditions. chemeurope.com A key application relevant to the synthesis of N-hydroxy compounds is the selective reduction of nitroarenes. This method can provide direct access to N-hydroxy heterocycles and other N-hydroxylated molecules that are difficult to obtain through classical routes. mpg.deacs.org The process typically involves a controlled potential reduction at a cathode, converting a nitro group (-NO₂) to a hydroxylamino group (-NHOH). This strategy provides a sustainable alternative to methods that use large amounts of metal reductants. mpg.de

A novel and efficient chemical method for generating the N-hydroxyamide functional group involves the ring-opening of N-substituted succinimides. mdpi.com This two-step approach begins with the synthesis of an N-substituted succinimide (B58015) from a primary amine (or a related precursor) and succinic anhydride. mdpi.combeilstein-archives.org In the second step, the resulting imide is treated with an aqueous solution of hydroxylamine (B1172632). mdpi.comresearchgate.net The hydroxylamine attacks one of the carbonyl groups of the imide, leading to the opening of the five-membered ring and the formation of an N-hydroxybutanamide derivative. mdpi.comnih.gov This method is notable for its mild reaction conditions, often proceeding at room temperature without the need for additives, and its potential for creating a diverse library of N-hydroxylated compounds. mdpi.com

The general scheme for this reaction is as follows:

Step 1: R-NH₂ + Succinic Anhydride → N-R-succinimide

Step 2: N-R-succinimide + NH₂OH → R-N(OH)-C(O)-(CH₂)₂-COOH

A variety of chemical reagents have been developed for the selective N-hydroxylation of amines or the C-H hydroxylation of N-heterocycles. These methods often rely on transition metal catalysis or specialized oxidizing agents.

Copper-Catalyzed Hydroxylation: Copper(II) salts, such as copper(II) acetate, can catalyze the aerobic oxidation of N-heterocycles, leading to hydroxylated products. acs.org In some systems, cupric nitrate (B79036) in combination with hydrogen peroxide has been used for the efficient and regioselective hydroxylation of nitrogen heterocycles under mild and neutral conditions. researchgate.net

Hydroxide Surrogates: For aryl systems, which can be challenging to hydroxylate directly, methods have been developed that use "hydroxide surrogates." Reagents like N-hydroxyacetamide or various oximes can be used in palladium- or copper-catalyzed cross-coupling reactions to install a protected hydroxyl group, which is then unmasked to reveal the phenol. mdpi.com This principle could be adapted for N-hydroxylation precursors.

Electrophilic Aminating Reagents: Hydroxylamine-derived reagents, such as O-(pivaloyl)-N-hydroxy-N-pivaloyl-p-toluenesulfonamide (PONT), have been developed as electrophilic sources of the amino group (-NH₂). rsc.org These reagents, often activated by a transition metal catalyst, can be used to aminate a variety of substrates. The underlying chemistry of activating an N-O bond is relevant to the development of N-hydroxylation methods. rsc.org

Preparation of Structurally Modified this compound Analogs

The preparation of analogs is crucial for probing biological function and for structure-activity relationship (SAR) studies. nih.gov For this compound, analogs can be designed by modifying the carbon chain length, the terminal sulfur group, or the N-hydroxy function itself.

Metabolomic studies have identified naturally occurring analogs, providing a blueprint for synthetic targets. For instance, N,N-dihydroxypentahomomethionine has been detected alongside this compound in plant cell cultures, indicating that further oxidation of the N-hydroxyamino group is a biologically relevant modification. nih.gov

Synthetic strategies for preparing analogs can follow two main paths:

Chemoenzymatic Approach: By synthesizing modified amino acid precursors, one could leverage the substrate promiscuity of the N-hydroxylating enzymes. For example, a chemically synthesized version of pentahomomethionine with an oxidized sulfur (e.g., a sulfoxide (B87167) or sulfone) could be fed to a biological system or an isolated enzyme to produce the corresponding N-hydroxylated analog.

Chemical Synthesis Approach: A purely chemical route allows for greater structural diversity. A notable example is the synthesis of ω-methylsulfinyl- and ω-methylsulfonylalkyl glucosinolates. mdpi.com This work demonstrates a strategy where the precursor thioethers are selectively oxidized to sulfoxides or sulfones. These modified precursors are then carried through a series of chemical steps, including coupling with a protected glucose derivative and sulfation, to yield the final glucosinolate analogs. mdpi.com A similar strategy could be applied to synthesize this compound analogs with modified side chains, by intercepting the synthesis before the glycosylation and sulfation steps.

The table below outlines potential analogs and the strategies for their synthesis.

Analog TypeExample StructureSynthetic Strategy
Further N-Oxidation N,N-dihydroxypentahomomethionineOver-oxidation using N-hydroxylating enzymes or stronger chemical oxidants. nih.gov
Side-Chain Oxidation N-hydroxy-8-(methylsulfinyl)octanamideChemical oxidation (e.g., with m-CPBA) of the thioether precursor, followed by enzymatic or chemical N-hydroxylation. mdpi.com
Chain Length Variation N-hydroxytetrahomomethionine / N-hydroxyhexahomomethionineChemical synthesis of chain-shortened or chain-extended amino acid precursors, followed by N-hydroxylation.

Design Principles for Derivative Synthesis

The design of derivatives is guided by the objective of establishing a structure-activity relationship (SAR), which correlates a molecule's chemical structure with its biological activity. nih.gov For a compound like this compound, a precursor to glucosinolates, design principles for its derivatives would focus on modifying its core structure to probe interactions with biological targets or alter its metabolic fate. nih.gov

Key design strategies would include:

Modification of the Alkyl Chain: Altering the length and branching of the carbon chain extending from the sulfur atom could influence lipophilicity and steric interactions with enzymes or receptors.

Substitution at the Thioether: Introducing different functional groups in place of the methyl group on the sulfur atom could modulate electronic properties and metabolic stability.

Alteration of the N-hydroxy Group: The N-hydroxy functionality is critical for the chemical reactivity and biological role of the molecule. Esterification, etherification, or replacement of this group can significantly impact the derivative's properties. For instance, converting the hydroxyl group to an ester could create a prodrug that releases the active compound upon hydrolysis within a cell.

Bioisosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties can lead to derivatives with improved characteristics. For example, the sulfur atom could be replaced with selenium or oxygen to study the role of the heteroatom in the molecule's activity.

The ultimate goal of these design principles is to generate a library of diverse analogs that can be used to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Synthetic Methodologies for Diverse Derivatives

The synthesis of derivatives of this compound would employ a range of established organic chemistry reactions targeting its key functional groups. While specific literature on this exact compound is scarce, general methodologies for synthesizing derivatives of hydroxylamines, amino acids, and thioethers are well-documented.

One common approach for modifying hydroxylamine-containing compounds is through substitution reactions. A conventional method involves reacting an appropriate alkyl bromide with N-hydroxyphthalimide, followed by treatment with hydrazine. nih.gov A more modern and rapid alternative utilizes N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) to react with an alkyl bromide, which avoids the use of hazardous hydrazine. nih.gov

Condensation reactions are also a powerful tool for creating derivatives. sioc-journal.cn For example, the N-hydroxy group could be condensed with aldehydes or ketones to form nitrones, or with carboxylic acids to form hydroxamic acids. Multi-component reactions, where three or more reactants combine in a single step, offer an efficient pathway to complex molecular architectures from simple precursors. asianpubs.org Another versatile strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which could be used to attach a wide variety of molecular tags or functional groups if either an azide (B81097) or alkyne functionality is first introduced into the this compound structure. nih.gov

Table 1: Potential Synthetic Methodologies for this compound Derivatives This table is interactive. You can sort and filter the data.

Synthetic Strategy Target Functional Group Reagents/Conditions Resulting Derivative Class Reference
Gabriel Synthesis Hydroxylamine N-hydroxyphthalimide, Alkyl Halide, Hydrazine O-Alkylhydroxylamines nih.gov
(Boc)₂NOH Alkylation Hydroxylamine (Boc)₂NOH, Alkyl Bromide, DBU, HCl Alkoxyamine Hydrochlorides nih.gov
Condensation Hydroxylamine Aldehyde/Ketone Nitrones nih.gov
Condensation Hydroxylamine Carboxylic Acid, Coupling Agent Hydroxamic Acids sioc-journal.cn
Click Chemistry (CuAAC) Introduced Alkyne/Azide Azide/Alkyne, CuSO₄, Sodium Ascorbate 1,2,3-Triazoles nih.gov

Development of Labeled this compound for Research Applications

Isotopically labeled compounds are indispensable tools in chemical and biological research. symeres.com The development of labeled this compound, incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would enable detailed investigation of its role in metabolic pathways. symeres.comcernobioscience.com

The primary applications for labeled this compound include:

Metabolic Flux Analysis: By introducing a labeled version into a biological system, researchers can track the movement of the isotopic label through various metabolic reactions. cernobioscience.com This allows for the precise mapping of biosynthetic pathways and the quantification of metabolite flow. biorxiv.org For example, using a ¹³C- or ¹⁵N-labeled compound allows for its detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.comcernobioscience.com

Biosynthetic Origin Studies: Stable isotope labeling can elucidate the precursors of complex natural products. nih.gov Feeding an organism a labeled potential precursor, such as [methyl-¹³C]methionine, can reveal whether the methyl group is incorporated into the final structure of other metabolites. nih.gov

Quantitative Analysis: Labeled compounds serve as ideal internal standards in quantitative mass spectrometry assays. cernobioscience.com Because they are chemically identical to the unlabeled analyte but have a different mass, they can be used to accurately determine the concentration of the native compound in complex biological samples.

The synthesis of labeled this compound would typically involve incorporating the isotope at an early stage. This is often achieved by using a commercially available, isotopically labeled starting material in the synthetic route. symeres.com For instance, a synthesis starting from a labeled methionine analog would directly incorporate the isotope into the final product's backbone. An alternative, known as inverse stable isotopic labeling (InverSIL), involves growing an organism on a fully labeled medium and then introducing an unlabeled precursor to track its incorporation. nih.gov

Table 2: Isotopes for Labeling and Their Research Applications This table is interactive. You can sort and filter the data.

Isotope Common Use Detection Method Research Application Reference
¹³C (Carbon-13) Tracer Mass Spectrometry (MS), NMR Spectroscopy Elucidating reaction mechanisms, Structural characterization symeres.com
¹⁵N (Nitrogen-15) Tracer Mass Spectrometry (MS), NMR Spectroscopy Tracing nitrogen-containing compounds, Proteomics symeres.comcernobioscience.com

Investigation of Molecular Interactions and Biochemical Roles of N Hydroxypentahomomethionine

Enzyme-Substrate Interactions in Biosynthetic Pathways

The biosynthesis of chain-elongated methionine derivatives is a key step in the production of aliphatic glucosinolates. nih.govsrce.hrnih.gov This process involves a series of enzymatic reactions that are homologous to those in the leucine biosynthesis pathway. oup.comnih.gov

Binding Affinities and Specificity Studies

The initial stages of the pathway leading to compounds like N-hydroxypentahomomethionine involve enzymes responsible for the iterative addition of methylene groups to a methionine-derived 2-oxo acid. oup.com Key enzymes in this process are the methylthioalkylmalate synthases (MAMs). oup.com The specificity of these enzymes for their 2-oxo acid substrates is a determining factor in the final chain length of the glucosinolate precursor. nih.gov While specific binding affinities for this compound are not available, studies on MAM enzymes with various chain-elongated substrates provide insight into their function. For instance, in Arabidopsis thaliana, MAM1 and MAM3 exhibit different specificities for the number of methylene groups, thereby controlling the diversity of glucosinolates produced. srce.hr

Following chain elongation, the resulting homomethionine derivative would undergo N-hydroxylation, a reaction typically catalyzed by cytochrome P450 enzymes of the CYP79 family. srce.hr These enzymes convert amino acids to their corresponding aldoximes. srce.hr Specifically, CYP79F1 and CYP79F2 are known to metabolize chain-elongated methionine derivatives. srce.hr CYP79F2 has a more restricted substrate specificity, primarily acting on pentahomomethionine (B1263020) and hexahomomethionine (B1263052). srce.hr The binding affinity of these enzymes for their substrates is crucial for the efficient production of glucosinolate precursors.

Enzyme FamilySpecific Enzyme ExamplePutative Substrate for this compound pathwayGeneral Function
Methylthioalkylmalate Synthase (MAM)MAM32-oxo acid precursor to pentahomomethionineCatalyzes the condensation with acetyl-CoA for chain elongation. srce.hr
Cytochrome P450CYP79F2PentahomomethionineN-hydroxylation to form the corresponding aldoxime. srce.hr
Cytochrome P450CYP83A1This compound (aldoxime)Further oxidation in the glucosinolate core structure formation.
GlucosyltransferaseUGT74B1Thiohydroximic acid derivativeGlucosylation of the thiohydroximic acid. mdpi.com
SulfotransferaseSOT16Desulfo-glucosinolateSulfation to form the final glucosinolate. mdpi.com

Crystallographic and Spectroscopic Analysis of Enzyme-Compound Complexes

To date, there are no published crystallographic or spectroscopic data for enzyme complexes with this compound. However, structural studies of related enzymes provide a model for understanding these interactions. For example, the crystal structures of MAM enzymes have revealed key active site residues that dictate the specificity for different chain-length 2-oxo acid substrates. mdpi.com Such analyses are fundamental to understanding the molecular basis of enzyme-substrate recognition and catalysis within the glucosinolate biosynthetic pathway.

Role in Intercellular Signaling and Communication within Plants

While a direct signaling role for this compound has not been established, many plant secondary metabolites and their intermediates participate in intercellular communication. wikipedia.orgnih.govyoutube.com Plants utilize a complex network of chemical signals, including volatile organic compounds and other metabolites, to communicate with other plants and organisms in their environment. wikipedia.orgyoutube.com

Glucosinolates, the likely downstream products of this compound, and their hydrolysis products are known to be involved in plant defense signaling. mdpi.comrevista-agroproductividad.org It is plausible that intermediates in this pathway, including this compound, could act as signaling molecules, potentially indicating metabolic flux or the activation of defense-related pathways to neighboring cells. The transport of glucosinolates via the phloem suggests a systemic signaling network where these compounds can coordinate defense responses throughout the plant. revista-agroproductividad.org

Contribution to Plant Resilience and Adaptation Mechanisms

The biosynthesis of glucosinolates is a critical component of plant resilience, particularly in members of the Brassicaceae family. encyclopedia.pubrevista-agroproductividad.org These compounds and their breakdown products are effective defenses against a wide range of herbivores and pathogens. revista-agroproductividad.org As a precursor to certain aliphatic glucosinolates, this compound would contribute to this defense system. The production of these defensive compounds is often induced or enhanced in response to environmental stresses, highlighting their role in plant adaptation. nih.govnih.govnih.govfrontiersin.orgresearchgate.netnih.gov

Response to Environmental Stimuli (e.g., UV Radiation)

Plants have evolved sophisticated mechanisms to perceive and respond to environmental cues such as UV radiation. nih.govfrontiersin.org UV-B light, for instance, can induce the expression of genes involved in the biosynthesis of secondary metabolites that offer protection. nih.govnih.gov Studies have shown that UV-B radiation can lead to the accumulation of various amino acids and their derivatives as part of the plant's stress response. nih.gov The upregulation of biosynthetic pathways, including those for glucosinolates, under such stress conditions suggests that the production of intermediates like this compound would be modulated as part of the plant's acclimation and defense strategy against UV-induced damage. nih.gov

Metabolic Cross-Talk with Primary and Other Secondary Metabolite Pathways

The biosynthesis of this compound is intrinsically linked to primary metabolism. mdpi.comnih.govnih.gov The pathway originates from the primary amino acid methionine. oup.com The chain elongation process itself is a clear example of metabolic cross-talk, as it utilizes enzymes that are evolutionarily related to those in the biosynthesis of the primary amino acid leucine. oup.comnih.gov This indicates a recruitment of genes from primary metabolism for a role in secondary metabolite production. nih.gov

Future Directions and Emerging Research Avenues for N Hydroxypentahomomethionine

Integration of Multi-Omics Data for Systems-Level Understanding

Currently, there is no existing genomic, transcriptomic, proteomic, or metabolomic data related to N-hydroxypentahomomethionine. Future research would first need to investigate the compound's interaction with biological systems to enable any multi-omics studies. Such studies would be crucial in elucidating its mechanism of action and its effects on cellular pathways.

Development of Advanced Analytical and Imaging Techniques for Spatiotemporal Mapping

The development of analytical and imaging techniques for this compound is contingent on the initial synthesis and characterization of the compound. Once isolated and identified, methods such as mass spectrometry and nuclear magnetic resonance spectroscopy could be adapted for its detection and quantification. Advanced imaging techniques would be a long-term goal, pending the discovery of any biological activity.

Synthetic Biology and Metabolic Engineering for Enhanced Production or Pathway Manipulation

As this compound is not a known natural product, there are no established biosynthetic pathways for its production. The fields of synthetic biology and metabolic engineering could, in the future, be employed to design and construct novel enzymatic pathways for its synthesis in microbial or cell-free systems, should a viable synthetic route be theoretically devised.

Computational Chemistry and Artificial Intelligence (AI) in Predictive Modeling

In the absence of experimental data, computational chemistry and artificial intelligence could serve as initial exploratory tools. Predictive modeling could be used to estimate the potential properties of this compound, such as its structure, stability, and potential biological targets. These theoretical predictions could guide future synthetic and experimental efforts.

Q & A

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Fit data to sigmoidal models (Hill equation) using nonlinear regression. Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Use bootstrapping to assess robustness, especially for small-sample studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.